molecular formula C2HClN2S B2938681 3-Chloro-1,2,4-thiadiazole CAS No. 2254-60-6

3-Chloro-1,2,4-thiadiazole

Cat. No.: B2938681
CAS No.: 2254-60-6
M. Wt: 120.55
InChI Key: LKAYAMCKQCBSOU-UHFFFAOYSA-N
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Description

3-Chloro-1,2,4-thiadiazole is a heterocyclic compound containing a five-membered ring with three heteroatoms: one sulfur, two nitrogen atoms, and a chlorine substituent at the third position

Mechanism of Action

Target of Action

3-Chloro-1,2,4-thiadiazole, like other thiadiazole derivatives, is known to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . This allows the compound to cross cellular membranes and exert a broad spectrum of biological activities . The primary targets of thiadiazole derivatives include various enzymes and proteins, such as carbonic anhydrase, Abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase II .

Mode of Action

The mode of action of this compound involves its interaction with these targets, leading to changes in their function. For instance, thiadiazole derivatives can interfere with DNA synthesis, thereby inhibiting the replication of both human tumor and bacterial cells . The nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .

Biochemical Pathways

The interaction of this compound with its targets affects various biochemical pathways. For example, by inhibiting enzymes like carbonic anhydrase and inosine monophosphate dehydrogenase, it can disrupt processes such as cellular respiration and nucleotide synthesis . The downstream effects of these disruptions can include cell cycle arrest and apoptosis, particularly in cancer cells .

Pharmacokinetics

Due to the mesoionic nature of the thiadiazole ring, these compounds are generally able to cross cellular membranes, suggesting good bioavailability .

Result of Action

The result of the action of this compound is largely dependent on its targets and the biochemical pathways it affects. For instance, by inhibiting DNA synthesis, it can prevent the proliferation of cancer cells . Additionally, its interaction with various enzymes can lead to a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of certain substituents can affect its activity. It has been found that methoxy group substitution decreases the antimicrobial activity of 1,3,4-thiadiazole derivatives, while electron-withdrawing groups increase the activity

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-1,2,4-thiadiazole can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with chloroacetic acid in the presence of phosphorus oxychloride. The reaction proceeds through cyclization and chlorination steps to yield the desired product .

Another method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction also proceeds through cyclization and chlorination steps .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,2,4-thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides and sulfones.

    Reduction Reactions: The nitrogen atoms can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. These reactions typically occur under mild conditions with the use of a base such as triethylamine.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include substituted thiadiazoles with various functional groups.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include amines and other reduced derivatives.

Scientific Research Applications

3-Chloro-1,2,4-thiadiazole has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-1,2,4-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine substituent at the third position makes it a versatile intermediate for the synthesis of various derivatives with diverse applications.

Properties

IUPAC Name

3-chloro-1,2,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HClN2S/c3-2-4-1-6-5-2/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAYAMCKQCBSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NS1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2254-60-6
Record name 3-chloro-1,2,4-thiadiazole
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